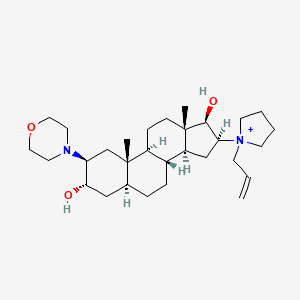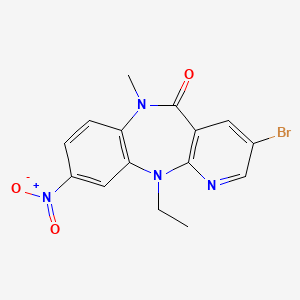
Desacetylrocuronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetylrocuronium is a metabolite of rocuronium, an aminosteroid non-depolarizing neuromuscular blocker. Rocuronium is widely used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound retains some of the pharmacological properties of its parent compound but is significantly less potent .
Preparation Methods
The preparation of desacetylrocuronium involves the deacetylation of rocuronium. This can be achieved through various synthetic routes, including chemical hydrolysis under acidic or basic conditions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and isolation .
Chemical Reactions Analysis
Desacetylrocuronium undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Desacetylrocuronium has several scientific research applications:
Mechanism of Action
Desacetylrocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine and preventing depolarization of the muscle cell membrane . This results in muscle relaxation and paralysis. The molecular targets involved are the nicotinic acetylcholine receptors, and the pathways include inhibition of synaptic transmission at the neuromuscular junction .
Comparison with Similar Compounds
Desacetylrocuronium is similar to other aminosteroid non-depolarizing neuromuscular blockers such as:
Pancuronium: A more potent neuromuscular blocker with a longer duration of action.
Atracurium: A non-steroidal neuromuscular blocker that undergoes Hofmann elimination and ester hydrolysis.
This compound is unique in its reduced potency compared to rocuronium and its specific metabolic pathway involving deacetylation .
Properties
CAS No. |
738548-78-2 |
|---|---|
Molecular Formula |
C30H51N2O3+ |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C30H51N2O3/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34/h4,21-28,33-34H,1,5-20H2,2-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
IHSGDUHUXOPCHC-GUGJMVMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)





